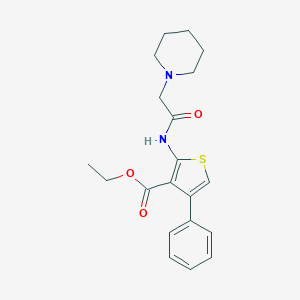
3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry. This compound has been found to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.
Mécanisme D'action
The mechanism of action of 3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide is not fully understood. However, it has been suggested that this compound exerts its biological activities by interacting with various cellular targets. For example, the anti-inflammatory activity of 3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide may be due to its ability to inhibit the activation of nuclear factor-kappa B (NF-κB), a key transcription factor involved in the production of inflammatory cytokines. Similarly, the anti-cancer activity of this compound may be due to its ability to induce apoptosis in cancer cells by activating caspases.
Biochemical and Physiological Effects:
3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. Additionally, 3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide has been reported to have a low toxicity profile, making it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide is its ability to exhibit multiple biological activities. This makes it a versatile compound that can be used for various applications. Additionally, the low toxicity profile of this compound makes it a safe candidate for further development. However, one of the limitations of 3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide is its limited solubility in water, which may affect its bioavailability and limit its use in certain applications.
Orientations Futures
There are several future directions for the development of 3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide. One potential direction is the development of this compound as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify its cellular targets. Moreover, the development of new synthesis methods that can improve the solubility and bioavailability of 3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide may expand its potential applications.
Méthodes De Synthèse
The synthesis of 3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide involves the reaction of 2-aminobenzenethiol with epichlorohydrin in the presence of a base. The resulting product is then reacted with azepane to obtain 3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide. This synthesis method has been reported in several research articles and has been found to be efficient and reliable.
Applications De Recherche Scientifique
3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide has been extensively studied for its various biological activities. It has been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory cytokines. Additionally, this compound has been shown to possess anti-cancer activity by inducing apoptosis in cancer cells. Moreover, 3-(Azepan-1-yl)-1,2-benzothiazole 1,1-dioxide has been reported to have anti-viral activity against human immunodeficiency virus (HIV) and herpes simplex virus (HSV).
Propriétés
Numéro CAS |
309735-29-3 |
|---|---|
Formule moléculaire |
C13H16N2O2S |
Poids moléculaire |
264.35 g/mol |
Nom IUPAC |
3-(azepan-1-yl)-1,2-benzothiazole 1,1-dioxide |
InChI |
InChI=1S/C13H16N2O2S/c16-18(17)12-8-4-3-7-11(12)13(14-18)15-9-5-1-2-6-10-15/h3-4,7-8H,1-2,5-6,9-10H2 |
Clé InChI |
XRMSASBXSGVRLP-UHFFFAOYSA-N |
SMILES |
C1CCCN(CC1)C2=NS(=O)(=O)C3=CC=CC=C32 |
SMILES canonique |
C1CCCN(CC1)C2=NS(=O)(=O)C3=CC=CC=C32 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







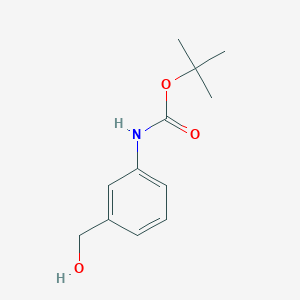

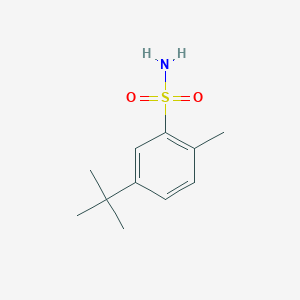
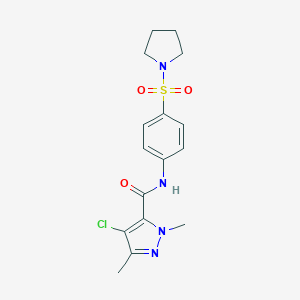
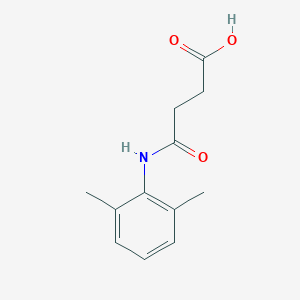
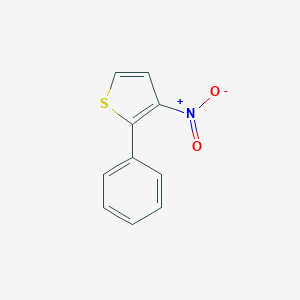

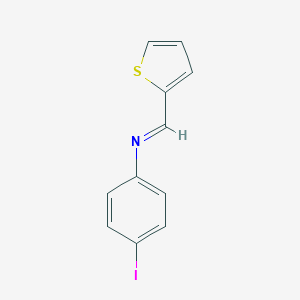
![1-(1-Adamantyl)-3-[(4-methylphenyl)methyl]urea](/img/structure/B183103.png)
